(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone
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Overview
Description
(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a morpholine ring attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves multi-step organic reactions. One common route starts with the nitration of 4-trifluoromethylphenylamine to introduce the amino group. This is followed by a coupling reaction with morpholine under controlled conditions to form the morpholin-4-yl-methanone structure. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the morpholine ring is particularly significant in enhancing the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-trifluoromethylphenyl-methanone
- 3-Amino-4-trifluoromethylphenyl-ethanone
- 4-Trifluoromethylphenyl-morpholin-4-yl-methanone
Uniqueness
(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the morpholine ring provides additional sites for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3-amino-4-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-8(7-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSTJYUNSHGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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